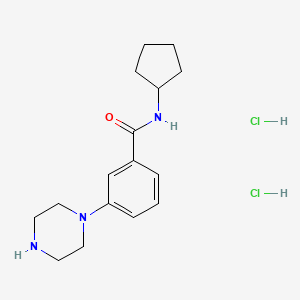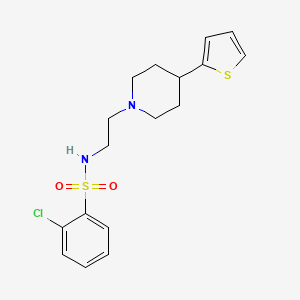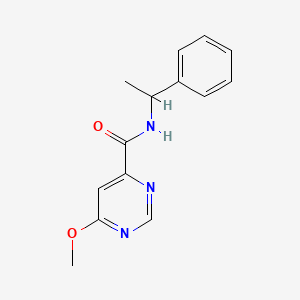
N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” is a chemical compound with the molecular formula C29H31Cl2N3O2 . It is a solid substance and should be stored in a dry environment at 2-8°C .
Synthesis Analysis
While specific synthesis details for “N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” were not found, a related study discusses the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The InChI code for this compound is 1S/C29H31Cl2N3O2/c30-24-12-6-13-25(27(24)31)33-15-17-34(18-16-33)28(23-11-3-4-14-26(23)35)20-7-5-8-21(19-20)29(36)32-22-9-1-2-10-22/h3-8,11-14,19,22,28,35H,1-2,9-10,15-18H2,(H,32,36) .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” is 524.49 . It is a solid substance and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Antibacterial Activity
N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride: and its derivatives have been synthesized and evaluated for antibacterial activity. In one study, several structurally modified derivatives were designed and characterized. Notably, some compounds demonstrated significant antibacterial effects against Bacillus subtilis and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 500 µg/mL .
Tuberculosis Treatment
Another avenue of research involves designing novel derivatives of this compound for anti-tubercular activity. Researchers have explored substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their efficacy against Mycobacterium tuberculosis H37Ra .
Antipsychotic Properties
The hybrid structure of N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride , combining isothiazole and piperazine moieties, makes it an interesting candidate for antipsychotic drug development. Its derivatives act as dopamine and serotonin antagonists, potentially influencing neurotransmitter pathways .
Bioactive Scaffold Exploration
The isothiazole ring within this compound can serve as a bioactive scaffold. Researchers continue to explore its potential applications in drug discovery and development. Isothiazoles have been associated with various biological activities, making them valuable building blocks in medicinal chemistry .
Pharmacophore Studies
Given the compound’s unique structure, further pharmacophore studies are warranted. Investigating how specific functional groups interact with biological targets can guide drug design efforts.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed or comes into contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Protective gloves/protective clothing/eye protection/face protection should be used .
Future Directions
While specific future directions for “N-cyclopentyl-3-(piperazin-1-yl)benzamide dihydrochloride” were not found, a related study discusses the need for new and effective anti-TB drugs . The study suggests that the analogues of pyrazine and pyrazinamide can exhibit higher anti-TB activity against MTB .
properties
IUPAC Name |
N-cyclopentyl-3-piperazin-1-ylbenzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O.2ClH/c20-16(18-14-5-1-2-6-14)13-4-3-7-15(12-13)19-10-8-17-9-11-19;;/h3-4,7,12,14,17H,1-2,5-6,8-11H2,(H,18,20);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVJWTUMAPMNMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2708991.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)

![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-ethoxybenzonitrile](/img/structure/B2708999.png)